molecular formula C30H47NO3 B1160751 (1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one CAS No. 1042143-83-8

(1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one

Cat. No. B1160751
CAS RN: 1042143-83-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex bicyclic molecules often involves multi-step reactions that can include cyclization, functional group transformations, and stereochemical control to achieve the desired configuration. For example, the synthesis and characterization of related compounds involve careful selection of starting materials and reaction conditions to construct the bicyclic framework with the desired functional groups in place (Wu et al., 2015).

Molecular Structure Analysis

The detailed molecular structure of complex bicyclic compounds is usually elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods allow for the determination of the compound's absolute configuration and conformation. Studies on similar compounds have revealed intricate details about their structure, including the relative positioning of functional groups and stereochemistry (Brzezinski et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Bicyclic compounds like the one can undergo a variety of chemical reactions, including ring-opening, functional group transformations, and more. Research on similar molecules has explored these reactions, providing insights into the reactivity patterns and potential applications of such compounds (Kitchin & Stoodley, 1973).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystalline structure, can be studied using various analytical techniques. These properties are crucial for understanding the behavior of the compound under different conditions and can affect its application in scientific research (Venkateswaramoorthi et al., 2012).

Scientific Research Applications

Stereoselective Synthesis and Derivative Development

The complex synthesis of related bicyclic and tricyclic compounds, including the synthesis of 8-oxabicyclo[3.2.1]octane derivatives, is crucial for the development of novel compounds with potential applications in medicinal chemistry and material science. For instance, the stereoselective synthesis of pentols and asymmetric synthesis of anhydrohepturonic acid derivatives and beta-C-manno-Pyranosides are pivotal for constructing complex saccharide structures, which are essential in the development of glycomimetics and other bioactive molecules (Gerber & Vogel, 2001).

Enzymatic Desymmetrization

The enzymatic desymmetrization of methylenedi derivatives to generate novel precursors of long-chain polyketides exemplifies the utilization of biocatalysis in synthesizing complex organic molecules. This method allows for the production of enantiomerically enriched compounds, which are valuable in the synthesis of natural products and drug discovery (Coste & Gerber‐Lemaire, 2005).

Electrophilic Additions and Ring Transformations

The study of electrophilic additions and ring transformations in the synthesis of oxabicyclo and dioxabicyclo compounds contributes to the understanding of reaction mechanisms and the development of novel synthetic methodologies. These transformations are essential in constructing complex molecular architectures found in natural products and drug molecules (Mosimann & Vogel, 2000).

Asymmetric Synthesis of Bioactive Molecules

Asymmetric synthesis techniques are employed to create stereochemically complex molecules with high enantiomeric excess. These methodologies are crucial for producing optically active pharmaceuticals and bioactive compounds. For example, the asymmetric synthesis of dihydro-1,4-thiazines and their derivatives highlights the importance of chiral synthesis in developing compounds with potential therapeutic applications (Kitchin & Stoodley, 1973).

properties

IUPAC Name

(1S,2S,5S,8R)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19-,20-,21+,22-,23+,24+,26+,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVPIMQHYHLJGS-QXDVLWGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)CC[C@H]6[C@@]7(CC[C@@H]([C@]6(C(=O)O7)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.